molecular formula C9H8FNO B2457737 3-(2-Fluoro-1-hydroxyethyl)benzonitrile CAS No. 2173999-26-1

3-(2-Fluoro-1-hydroxyethyl)benzonitrile

Cat. No.: B2457737
CAS No.: 2173999-26-1
M. Wt: 165.167
InChI Key: RIJJIEZUBXPWQO-UHFFFAOYSA-N
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Description

“3-(2-Fluoro-1-hydroxyethyl)benzonitrile” is a chemical compound with the CAS Number: 2173999-26-1 . It has a molecular weight of 165.17 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI code is "1S/C9H8FNO/c10-5-9(12)8-3-1-2-7(4-8)6-11/h1-4,9,12H,5H2" . This suggests that the compound contains 9 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom.


Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 165.17 . The compound is typically stored at 4 degrees Celsius .

Safety and Hazards

The compound has a signal word of “Warning” according to its safety information . It’s always important to handle chemical compounds with care and use appropriate safety measures.

Properties

IUPAC Name

3-(2-fluoro-1-hydroxyethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-5-9(12)8-3-1-2-7(4-8)6-11/h1-4,9,12H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJJIEZUBXPWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(CF)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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